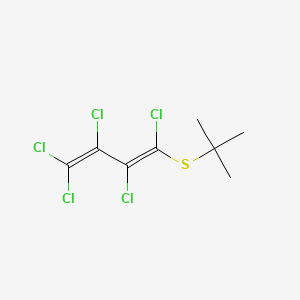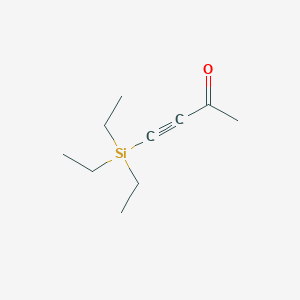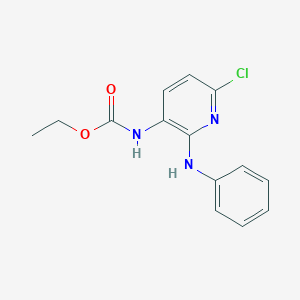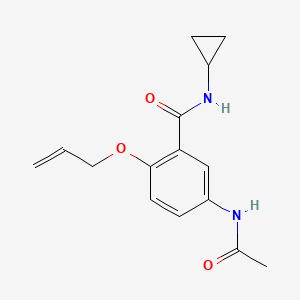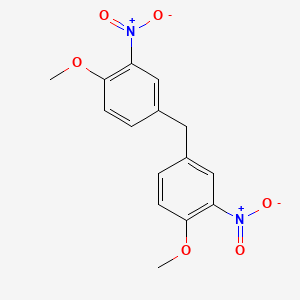
Bis(4-methoxy-3-nitrophenyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methoxy-3-nitrophenyl)methane is an organic compound characterized by the presence of two 4-methoxy-3-nitrophenyl groups attached to a central methane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxy-3-nitrophenyl)methane typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with a suitable methylene donor under acidic or basic conditions. One common method is the condensation reaction using formaldehyde as the methylene donor in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge between the two aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxy-3-nitrophenyl)methane can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.
Reduction: The methoxy groups can be demethylated to form hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Conversion of nitro groups to amino groups.
Reduction: Formation of hydroxyl groups from methoxy groups.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
Bis(4-methoxy-3-nitrophenyl)methane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(4-methoxy-3-nitrophenyl)methane involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These properties make it a versatile compound for various biochemical and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl)methane: Lacks the methoxy groups, making it less versatile in certain reactions.
Bis(4-methoxyphenyl)methane: Lacks the nitro groups, reducing its potential for redox reactions.
Bis(4-hydroxy-3-nitrophenyl)methane: Contains hydroxyl groups instead of methoxy groups, altering its solubility and reactivity.
Uniqueness
Bis(4-methoxy-3-nitrophenyl)methane is unique due to the presence of both methoxy and nitro groups, which confer a combination of reactivity and stability. This makes it a valuable compound for a wide range of applications in research and industry.
Properties
CAS No. |
6269-90-5 |
|---|---|
Molecular Formula |
C15H14N2O6 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methoxy-3-nitrophenyl)methyl]-2-nitrobenzene |
InChI |
InChI=1S/C15H14N2O6/c1-22-14-5-3-10(8-12(14)16(18)19)7-11-4-6-15(23-2)13(9-11)17(20)21/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
TXNDLDSVXWNAQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC(=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


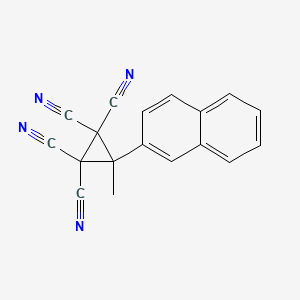

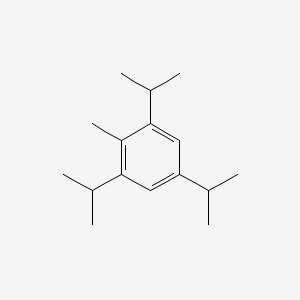
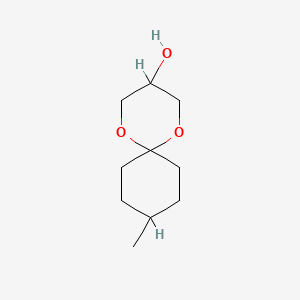
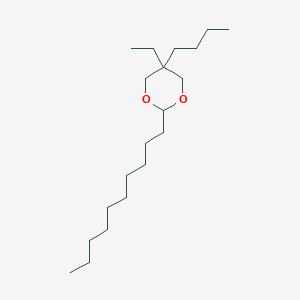
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
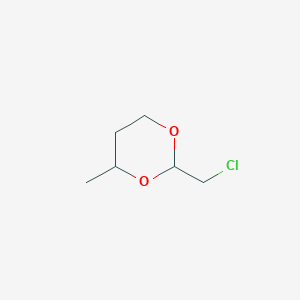
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)

